Cas no 2218436-83-8 (rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride)
rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride
- EN300-27752421
- (1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride
- 2218436-83-8
- 2218441-58-6
- EN300-27736266
- rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride
-
- MDL: MFCD33549335
- Inchi: 1S/C6H9F2N.ClH/c7-6(8)4-1-3(9)2-5(4)6;/h3-5H,1-2,9H2;1H/t3?,4-,5+;
- InChI Key: DDXVVYHUUNFLFN-RSCCPHMWSA-N
- SMILES: Cl.FC1([C@@H]2CC(C[C@@H]21)N)F
Computed Properties
- Exact Mass: 169.0469833g/mol
- Monoisotopic Mass: 169.0469833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 132
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27752421-0.05g |
rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride |
2218436-83-8 | 95.0% | 0.05g |
$493.0 | 2025-03-19 | |
| Enamine | EN300-27752421-0.1g |
rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride |
2218436-83-8 | 95.0% | 0.1g |
$644.0 | 2025-03-19 | |
| Enamine | EN300-27752421-0.25g |
rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride |
2218436-83-8 | 95.0% | 0.25g |
$920.0 | 2025-03-19 | |
| Enamine | EN300-27752421-0.5g |
rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride |
2218436-83-8 | 95.0% | 0.5g |
$1449.0 | 2025-03-19 | |
| Enamine | EN300-27752421-1.0g |
rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride |
2218436-83-8 | 95.0% | 1.0g |
$1857.0 | 2025-03-19 | |
| Enamine | EN300-27752421-2.5g |
rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride |
2218436-83-8 | 95.0% | 2.5g |
$3641.0 | 2025-03-19 | |
| Enamine | EN300-27752421-5.0g |
rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride |
2218436-83-8 | 95.0% | 5.0g |
$5387.0 | 2025-03-19 | |
| Enamine | EN300-27752421-10.0g |
rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride |
2218436-83-8 | 95.0% | 10.0g |
$7988.0 | 2025-03-19 | |
| Enamine | EN300-27752421-1g |
rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride |
2218436-83-8 | 95% | 1g |
$1857.0 | 2023-09-09 | |
| Enamine | EN300-27752421-5g |
rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride |
2218436-83-8 | 95% | 5g |
$5387.0 | 2023-09-09 |
rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Additional information on rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride
Professional Introduction to Rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride (CAS No. 2218436-83-8)
Rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2218436-83-8, belongs to a unique class of bicyclic amines characterized by its distinct stereochemistry and structural properties. The presence of fluorine atoms at the 6,6-position adds an additional layer of complexity, making this molecule a subject of intense interest for its potential applications in medicinal chemistry.
The stereochemical configuration of Rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride is critical to its pharmacological profile. The (1R,3r,5S) arrangement of the stereocenters influences its interactions with biological targets, thereby affecting its efficacy and selectivity. This precise stereochemistry is often a result of meticulous synthetic strategies employed by chemists to achieve the desired molecular architecture. The hydrochloride salt form of the compound enhances its solubility and stability, making it more suitable for various experimental and industrial applications.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. Among these compounds, bicyclic amines have emerged as a promising class due to their ability to mimic natural bioactive scaffolds and exhibit favorable pharmacokinetic profiles. Rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride stands out in this context due to its unique structural features and potential therapeutic applications.
One of the most compelling aspects of Rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride is its potential role in the development of new drugs targeting neurological disorders. The bicyclic core structure resembles several known bioactive molecules that interact with central nervous system receptors. Preliminary studies have suggested that this compound may exhibit properties similar to those of neuroactive agents, making it a valuable candidate for further investigation in this field. The fluorine atoms present in the molecule are known to enhance metabolic stability and binding affinity, which could be crucial for developing more effective therapeutic agents.
The synthesis of Rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride presents several challenges due to its complex stereochemistry and the need for precise control over reaction conditions. Advanced synthetic methodologies such as asymmetric catalysis and chiral resolution techniques have been employed to achieve the desired stereochemical purity. These methods not only highlight the advancements in synthetic chemistry but also underscore the importance of precision in molecular construction for achieving optimal pharmacological outcomes.
Recent research has also explored the use of computational modeling and molecular docking techniques to predict the binding interactions of Rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride with biological targets. These studies have provided valuable insights into how the compound interacts with specific receptors and enzymes, offering a rational basis for designing more potent derivatives. The integration of experimental data with computational approaches has become increasingly important in modern drug discovery pipelines.
The potential applications of Rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride extend beyond neurological disorders. Its unique structural features make it a versatile scaffold for developing compounds with anti-inflammatory and anticancer properties. In particular, the presence of fluorine atoms has been shown to enhance binding affinity to certain enzymes involved in cancer pathways. This has led to interest in exploring its efficacy as an anticancer agent in preclinical studies.
The development of new pharmaceuticals is often hindered by challenges such as poor solubility and low bioavailability. The hydrochloride salt form of Rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride addresses some of these issues by improving solubility while maintaining structural integrity. This enhancement makes it more amenable for formulation into drug products and increases its likelihood of success in clinical trials.
In conclusion, Rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride (CAS No.2218436-83-8) is a compound with significant potential in pharmaceutical research and development. Its unique stereochemistry and structural features make it a valuable candidate for further exploration in various therapeutic areas. As research continues to uncover new applications for this compound,its importance is likely to grow,contributing to advancements in drug discovery and development.
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